race-specific peptide elicitor
Description
The AVR9 peptide elicitor is a 28-amino acid, cysteine-rich peptide produced by the fungal pathogen Cladosporium fulvum during infection of tomato plants . It functions as a race-specific avirulence factor, triggering defense responses exclusively in tomato cultivars carrying the Cf-9 resistance gene . The avr9 gene encodes a precursor protein that undergoes sequential processing: (1) secretion via a signal peptide, (2) fungal protease-mediated cleavage to generate 32–34-amino acid intermediates, and (3) plant protease-dependent maturation into the stable 28-residue bioactive form . Binding studies reveal a single high-affinity receptor on plasma membranes of Solanaceous plants, with binding capacity 40-fold higher in plasma membranes than microsomal fractions .
Properties
CAS No. |
138880-27-0 |
|---|---|
Molecular Formula |
C11H22N2 |
Synonyms |
race-specific peptide elicitor |
Origin of Product |
United States |
Chemical Reactions Analysis
Molecular Interactions Between Elicitors and Plant Receptors
Race-specific peptide elicitors bind to corresponding resistance (R) proteins in plants through ligand-receptor interactions. For example:
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Avr9 peptide from Cladosporium fulvum binds to the Cf-9 receptor in tomato (Lycopersicon esculentum), inducing calcium influx and reactive oxygen species (ROS) burst .
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PaNie 213 , a 213-amino-acid elicitor from Pythium aphanidermatum, activates programmed cell death in carrot (Daucus carota) cells via G-protein-coupled signaling pathways .
Key Reaction Steps :
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Ligand binding : Conformational changes in receptor kinases (e.g., Cf-9, FLS2).
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Signal transduction : Activation of MAPK cascades and calcium-dependent protein kinases (CDPKs).
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Defense activation : Transcriptional upregulation of phenylalanine ammonia-lyase (PAL) and pathogenesis-related (PR) genes .
Post-Translational Modifications
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Phosphorylation : The syntaxin NtSyp121 in tobacco is rapidly phosphorylated upon Avr9 recognition, a hallmark of vesicle trafficking reprogramming during HR .
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Proteolytic cleavage : Plant subtilases (e.g., SBT5.2a) inactivate bacterial cold-shock protein (CSP) elicitors via site-specific cleavage (e.g., at VKWF↓NNAK motifs) .
Downstream Metabolic Pathways
Elicitor-induced signaling activates interconnected pathways:
Proteomic Changes in Elicitor-Treated Cells
A proteomic study of Arabidopsis cells treated with fungal elicitors revealed differential expression of 45 proteins (Table 1) :
Table 1 : Select Proteins With Altered Expression Post-Elicitation
| Spot ID | Protein Name | Fold Change | p-value |
|---|---|---|---|
| 19 | Putative alanine aminotransferase | +1.42 | 0.0083 |
| 23 | Adenosylhomocysteinase | -1.56 | 0.0077 |
| 34 | 20S proteasome beta subunit D | +1.84 | 3.7e-5 |
Proteins involved in amino acid metabolism (e.g., tryptophan synthase) and stress responses (e.g., glutathione S-transferase) showed significant upregulation .
Inactivation Mechanisms of Elicitors
Plants employ enzymatic strategies to neutralize elicitors:
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Subtilase SBT5.2a : Cleaves immunogenic epitopes in bacterial CSPs, preventing recognition by plant receptors .
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Conjugative secretion : Protoplasts secrete conjugated 4-HBA into the apoplast to limit pathogen spread .
This systematic analysis highlights the complexity of race-specific peptide elicitor interactions, emphasizing calcium-dependent signaling, phenolic biosynthesis, and post-translational modifications as critical reaction nodes. These findings provide a foundation for engineering crops with enhanced pathogen recognition capabilities.
Comparison with Similar Compounds
Table 1: Key Features of AVR9 and Related Peptide Elicitors
Mechanisms of Specificity and Signaling
- Race-Specificity : AVR9’s activity is strictly dependent on the Cf-9 resistance gene, unlike general microbe-associated molecular patterns (MAMPs) like flg22 or PEP-13 . This specificity arises from co-evolutionary dynamics, where avr9 gene loss in virulent C. fulvum strains enables immune evasion .
- Receptor Binding : AVR9 binds plasma membrane receptors in Solanaceous plants, but receptor activation leading to necrosis requires Cf-9 . In contrast, PEP-13 binds the PERU receptor across diverse plants, inducing calcium influx and phytoalexin synthesis without race-specificity .
- Signaling Pathways : AVR9 triggers rapid syntaxin phosphorylation, a response absent in flg22 signaling, despite both elicitors activating MAP kinases and ROS production . This highlights divergent early signaling mechanisms between race-specific and general elicitors.
Processing and Stability
- Fungal vs. Plant Processing : AVR9 maturation involves both fungal proteases (generating 32–34-aa intermediates) and plant proteases (yielding the stable 28-aa peptide) . Similarly, NLP elicitors (e.g., nlp24) require fungal secretion but depend on host proteases for activation .
- Stability Determinants: AVR9’s cysteine knot structure enhances stability in the apoplast , whereas flgII-28 lacks disulfide constraints but is stabilized by receptor binding .
Evolutionary and Agricultural Implications
- Host Range Restriction : AVR9’s activity is confined to Solanaceae due to Cf-9 gene family distribution , whereas SCOOP peptides (e.g., SCOOP12) are broadly active in Brassicaceae via MIK2 .
- Biotechnological Applications: Engineered AVR9 receptors could expand resistance in non-Solanaceous crops, while NLP-derived peptides (e.g., nlp24) are candidates for broad-spectrum elicitors .
Q & A
Q. How are race-specific peptide elicitors identified and validated in plant-pathogen systems?
Methodological Approach:
- Gene-for-gene validation : Use fungal avirulence gene knockouts (e.g., nip1 in Rhynchosporium secalis) and heterologous expression in virulent strains to test for incompatibility shifts in host plants (e.g., barley with Rrs1 resistance gene) .
- Bioassays : Purify peptides from intercellular fluids of infected plants (e.g., Cladosporium fulvum AVR9) and test necrosis induction in resistant vs. susceptible cultivars .
- Binding assays : Radiolabel peptides (e.g., ¹²⁵I-AVR9) to quantify affinity to plasma membrane receptors in solanaceous plants .
- Key controls: Include susceptible plant lines and non-host species to rule out nonspecific responses.
Q. What experimental strategies determine the minimal bioactive region of a race-specific peptide elicitor?
Methodological Approach:
- Truncation analysis : Synthesize overlapping peptide fragments (e.g., PsRLK6ECD LRR5-6 domain in Phytophthora sojae) and test for ROS induction in N. benthamiana .
- Alanine scanning : Substitute single residues (e.g., Trp-2/Pro-5 in Pep-13) to identify critical residues for elicitor activity .
- Structural modeling : Compare peptide motifs (e.g., nlp20 in necrosis-inducing proteins) with known MAMP structures (e.g., flg22, elf18) to infer functional domains .
- Validation: Use dose-response curves (e.g., EC₅₀ values for nlp24 at 1.5 nM) .
Advanced Research Questions
Q. How do post-translational modifications and host proteases influence elicitor activity?
Methodological Approach:
- Processing analysis : Express precursor peptides (e.g., 34-aa AVR9 preprotein) in fungal transformants and track maturation via plant proteases using Edman degradation .
- Inhibitor studies : Apply protease inhibitors (e.g., PMSF for serine proteases) during peptide extraction to identify processing enzymes .
- Mass spectrometry : Compare in planta vs. in vitro peptide forms (e.g., glycoprotein elicitors from Phytophthora megasperma) to distinguish fungal vs. host modifications .
- Key finding: Plant proteases are essential for generating stable, active elicitors (e.g., 28-aa AVR9) .
Q. What structural features enable race-specific elicitors to evade host recognition while retaining pathogenicity?
Methodological Approach:
- Comparative genomics : Align allelic sequences of avirulence genes (e.g., nip1 virulent vs. avirulent races) to pinpoint amino acid substitutions that disrupt recognition .
- Domain-swap experiments : Replace LRR domains (e.g., PsRLK6ECD LRR5-6 with nonfunctional domains) to assess specificity .
- Molecular dynamics simulations : Model peptide-receptor interactions (e.g., AVR9-Cf-9 binding kinetics) to identify steric clashes caused by single-residue changes .
- Contradiction: Some elicitors (e.g., EFa50) lack minimal bioactive regions despite pathogenicity, suggesting alternative evasion mechanisms .
Q. How can researchers resolve contradictions in receptor-ligand interaction studies for race-specific elicitors?
Methodological Approach:
- Binding site localization : Use membrane fractionation (e.g., two-phase partitioning) to isolate high-affinity receptors (e.g., 40-fold enrichment in tomato plasma membranes) .
- Competitive assays : Compare binding kinetics of wild-type vs. mutant peptides (e.g., AVR9 Tyr-1 iodination) to confirm specificity .
- Genetic complementation : Introduce resistance genes (e.g., Cf-9 in non-host plants) to test sufficiency for recognition .
- Critical consideration: Receptor presence ≠ functionality; Cf-9-independent AVR9 binding occurs in solanaceous plants, implying auxiliary factors .
Methodological Best Practices
Q. What controls are essential for distinguishing race-specific vs. general immune responses?
- Isogenic plant lines : Use near-isogenic cultivars differing only in the resistance gene (e.g., Cf-9⁺ vs. Cf-9⁻ tomatoes) .
- Elicitor-negative pathogens : Include fungal races lacking the avirulence gene (e.g., C. fulvum race 2.4.5.9 lacking avr9) .
- Quantitative metrics : Measure ROS burst (luminescence assays), ion flux (microelectrode), or MAP kinase activation (phosphorylation blots) with time-course data .
Q. How should researchers address variability in peptide elicitor activity across experimental systems?
- Standardized bioassays : Pre-treat plants with salicylic acid inhibitors (e.g., BTH) to block priming effects .
- Multi-species validation : Test peptides in phylogenetically diverse hosts (e.g., soybean, tomato, N. benthamiana) to assess conservation .
- Replicate design : Include ≥3 biological replicates with technical repeats to account for plant developmental stage and peptide batch effects .
Data Interpretation Frameworks
Q. What statistical approaches are recommended for analyzing dose-dependent elicitor responses?
- Nonlinear regression : Fit data to sigmoidal curves (e.g., log[peptide] vs. ROS % max) to calculate EC₅₀ and Hill coefficients .
- Error propagation : Use Monte Carlo simulations to integrate uncertainty from peptide quantification (e.g., ELISA variability) and bioassay noise .
- Threshold criteria : Define activity thresholds (e.g., ≥2-fold induction over controls) to avoid overinterpretation of weak signals .
Q. How can multi-omics datasets enhance understanding of race-specific elicitor signaling?
- Transcriptomics : Cluster early-response genes (e.g., WRKY transcription factors) unique to race-specific vs. PAMP-triggered immunity .
- Phosphoproteomics : Identify kinase substrates (e.g., syntaxin phosphorylation in Avr9/Cf-9 signaling) via TiO₂ enrichment and LC-MS/MS .
- Metabolomics : Profile phytoalexins (e.g., glyceollin in soybean) to link elicitor activity to downstream defense outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
